Dimethyl dodeca-2,10-diynedioate is a chemical compound characterized by its unique structure, which includes two ester groups and two triple bonds. Its molecular formula is and it has a molecular weight of 250.29 g/mol. The compound is primarily used as a building block in organic synthesis and has potential applications in various scientific fields, including chemistry, biology, and medicine .
The compound is identified by the CAS number 80220-91-3. It is synthesized from dodeca-2,10-diynedioic acid through an esterification process involving methanol.
Dimethyl dodeca-2,10-diynedioate falls under the category of diynes due to the presence of two triple bonds in its structure. It is classified as an ester because it contains ester functional groups formed from the reaction of alcohols with acids.
Dimethyl dodeca-2,10-diynedioate features a linear carbon chain with two terminal triple bonds and two ester functional groups. The structural representation includes:
COC(=O)C#CCCCCCCC#CC(=O)OCThe compound's structural properties indicate significant reactivity due to the presence of multiple functional groups, which can participate in various chemical reactions.
Dimethyl dodeca-2,10-diynedioate can undergo several types of chemical reactions:
The mechanism of action for dimethyl dodeca-2,10-diynedioate primarily involves its interaction with various molecular targets. The hydrolysis of ester groups releases dodeca-2,10-diynedioic acid, which may interact with biological molecules. Additionally, the triple bonds can participate in cycloaddition reactions to form new cyclic structures that might exhibit biological activity .
| Property | Data |
|---|---|
| CAS Number | 80220-91-3 |
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | Dimethyl dodeca-2,10-diynedioate |
| InChI Key | IVHKGOXYIAJJLY-UHFFFAOYSA-N |
Dimethyl dodeca-2,10-diynedioate has several significant applications in scientific research:
This compound's versatility makes it valuable across various fields of research and industry.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7